molecular formula C20H26ClN3O7S B1204748 Chlorothen citrate CAS No. 148-64-1

Chlorothen citrate

Cat. No.: B1204748
CAS No.: 148-64-1
M. Wt: 488.0 g/mol
InChI Key: LLQVTRFPENCFFC-UHFFFAOYSA-N
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Description

Chlorothen citrate (chemical name: 2-[(5-Chloro-2-thenyl)[2-(dimethylamino)ethyl]amino]pyridine dihydrogen citrate) is a first-generation antihistamine with enhanced efficacy and reduced toxicity compared to earlier analogs. Structurally, it is derived from tripelennamine, where the benzyl group is replaced by a 5-halothenyl moiety (a chlorinated thiophene derivative) . This halogen substitution significantly enhances antihistaminic activity while lowering systemic toxicity, as demonstrated in preclinical and clinical studies . This compound was historically prescribed for allergic conditions, with a recommended dosage of 25 mg every 3–4 hours . Its pharmacological profile includes competitive inhibition of histamine H1 receptors and mild sedative effects typical of early antihistamines.

Properties

IUPAC Name

N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3S.C6H8O7/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQVTRFPENCFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-65-2 (Parent), 77-92-9 (Parent)
Record name Chlorothen citrate [NF]
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DSSTOX Substance ID

DTXSID6059734
Record name 1,2-Ethanediamine, N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
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Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-64-1
Record name 1,2-Ethanediamine, N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorothen citrate [NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
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Record name 1,2-Ethanediamine, N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
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Record name N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridylethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate
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Record name CHLOROTHEN CITRATE
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Preparation Methods

Table 1: Critical Reagents and Their Roles

ReagentRolePurity Requirement
5-Chloro-2-thienylchlorideElectrophilic substrate≥98%
N,N-Dimethyl-N-(2-pyridinyl)ethylenediamineNucleophile≥99%
Sodium amide (NaNH₂)Base catalystAnhydrous
Citric acid monohydrateSalt-forming agentUSP grade
AcetoneSolvent for salt formationHPLC grade

The reaction proceeds in anhydrous conditions to prevent hydrolysis of intermediates.

Step-by-Step Synthesis Procedure

Formation of Chlorothen Free Base

  • Reaction Setup : Combine 5-chloro-2-thienylchloride (1.0 eq) and N,N-dimethyl-N-(2-pyridinyl)ethylenediamine (1.05 eq) in dry toluene under nitrogen.

  • Catalyst Addition : Introduce sodium amide (0.1 eq) gradually to initiate condensation.

  • Temperature Control : Maintain the mixture at 60–70°C for 8–12 hours.

  • Workup : Quench with ice water, extract with dichloromethane, and dry over anhydrous sodium sulfate.

  • Purification : Recrystallize from ethanol to obtain chlorothen free base (yield: 68–72%).

Citrate Salt Formation

  • Dissolution : Dissolve chlorothen free base (1.0 eq) in warm acetone (8 volumes) at 50°C.

  • Acid Addition : Slowly add citric acid monohydrate (1.2 eq) dissolved in acetone.

  • Crystallization : Cool the solution to 0–5°C and stir for 4 hours to precipitate the citrate salt.

  • Isolation : Filter, wash with cold acetone, and dry under vacuum (yield: 85–90%).

Optimization of Reaction Parameters

Solvent Selection

  • Toluene vs. Dichloromethane : Toluene minimizes side reactions compared to dichloromethane, which can lead to over-chlorination.

  • Acetone for Salt Formation : Acetone ensures high solubility of the free base and controlled crystallization of the citrate salt.

Temperature and Time

  • Condensation Step : Elevated temperatures (60–70°C) reduce reaction time but require strict moisture control to avoid decomposition.

  • Crystallization : Slow cooling (0.5°C/min) yields larger crystals with higher purity.

Table 2: Impact of Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)
501658
601268
701072

Citrate Salt Formation and Crystallization

Citric acid monohydrate is preferred over anhydrous citric acid to avoid residual acidity. The stoichiometric ratio of 1.2:1 (citric acid:free base) ensures complete salt formation while minimizing excess acid.

Key Crystallization Parameters:

  • Solvent Volume : 8 volumes of acetone per gram of free base.

  • Cooling Rate : 0.5°C/min to prevent oiling out.

  • Seed Crystals : Addition of pre-formed citrate crystals improves yield by 5–7%.

Analytical Characterization Methods

Table 3: Analytical Data for this compound

ParameterValueMethod
Molecular Weight487.954 g/molMass spectrometry
Melting Point142–145°C (decomposes)DSC
Purity≥99.5%HPLC (C18 column)
Water Content≤2.0%Karl Fischer titration

The compound’s structure is confirmed via 1H^1H-NMR (δ\delta 7.8 ppm, pyridine protons) and FT-IR (ν\nu 1730 cm1^{-1}, citrate carbonyl).

Comparative Analysis with Related Compounds

This compound shares synthetic similarities with other antihistamines but differs in its thiophene core:

Table 4: Synthesis Comparison with Diphenhydramine

ParameterThis compoundDiphenhydramine
Core StructureThiopheneBenzohydrol
CatalystNaNH₂AlCl₃
Salt FormationCitric acidHydrochloric acid
Yield72%65%

The thiophene moiety in chlorothen enhances lipid solubility, requiring tailored crystallization protocols.

Industrial-Scale Production Considerations

  • Batch vs. Continuous : Batch processing is preferred due to the exothermic nature of the condensation step.

  • Waste Management : Sodium byproducts are neutralized with acetic acid before disposal.

  • Cost Drivers : Citric acid (40% of material cost) and solvent recovery systems (20% of capital cost).

Recent Advances in Synthesis Methodology

Recent patents highlight microwave-assisted synthesis, reducing condensation time to 2 hours (yield: 75%). Additionally, enzymatic resolution methods are being explored to isolate enantiomers, though commercial viability remains unproven .

Chemical Reactions Analysis

Chlorothen citrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemical Applications

Chlorothen citrate serves as a reagent in numerous chemical reactions. Its applications include:

  • Synthesis Processes : Utilized in the synthesis of various organic compounds through reactions such as oxidation, reduction, and substitution. For instance, it can facilitate the formation of sulfoxides or sulfones during oxidation processes and amines or alcohols during reductions.
  • Reagent in Analytical Chemistry : Employed as a reagent for detecting histamine levels due to its interaction with histamine receptors.

Biological Applications

In biological research, this compound is significant for its interactions with histamine receptors:

  • Histamine Receptor Studies : It is utilized in studies investigating the role of H1 receptors in allergic reactions and inflammation. By blocking these receptors, this compound aids in understanding the mechanisms underlying allergic responses.
  • Pharmacological Research : It has been studied for its antihistaminic properties and potential therapeutic effects in conditions such as asthma and bronchitis.

Medical Applications

This compound is recognized for its therapeutic benefits:

  • Antihistamine Properties : As a first-generation H1 receptor antagonist, it is effective in treating allergic conditions, including asthma and bronchoconstriction. Its mechanism involves preventing histamine from exerting its effects on target tissues .
  • Formulation of Pharmaceutical Products : The compound is incorporated into various pharmaceutical formulations aimed at managing allergic reactions and respiratory conditions.

Industrial Applications

In industrial contexts, this compound finds utility in:

  • Pharmaceutical Manufacturing : Its properties make it valuable in the production of medications targeting respiratory issues and allergies.
  • Chemical Industry : Used as an intermediate in the synthesis of other chemical compounds due to its reactive nature.

Case Study 1: Antihistamine Efficacy

A clinical study evaluated this compound's effectiveness in patients with asthma. The results indicated significant improvement in respiratory function following administration compared to a placebo group. This study highlighted its role as a viable treatment option for managing asthma symptoms.

Case Study 2: Histamine Receptor Interaction

Research involving animal models demonstrated that this compound effectively blocked H1 receptors, leading to reduced symptoms of allergic rhinitis. This study provided insights into its potential use as a therapeutic agent for allergy management.

Mechanism of Action

Chlorothen citrate exerts its effects by binding to H1 receptors, which are involved in the allergic response. By blocking these receptors, it prevents the action of histamine, a compound that causes symptoms such as itching, swelling, and bronchoconstriction . This mechanism of action makes it effective in treating conditions like asthma and bronchitis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorothen citrate belongs to the ethylene-diamine class of antihistamines. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

Compound Structural Features Dosage Regimen Antihistaminic Activity Toxicity Profile Regulatory Status
This compound 5-Chloro-2-thenyl group replaces benzyl 25 mg every 3–4 hours High Low toxicity Historical use
Tripelennamine Benzyl group attached to ethylene-diamine 50–100 mg every 4–6 hrs Moderate Moderate sedation Approved (limited use)
Thenyldiamine HCl Thienylmethyl substituent 15 mg up to 6×/day Moderate Low Approved (mild cases)
Methapyrilene HCl 2-Thenyl group (non-halogenated) 25–50 mg every 4–6 hrs High Carcinogenic (withdrawn) Withdrawn (1980s)

Key Findings:

Structural Modifications and Activity: The 5-chloro substitution on the thenyl group in this compound increases electron-withdrawing effects, enhancing receptor-binding affinity compared to non-halogenated analogs like methapyrilene . Methapyrilene’s 2-thenyl group (without halogenation) was associated with hepatocarcinogenicity in rodent studies, leading to its withdrawal .

Dosage and Efficacy :

  • This compound’s potency allows lower dosing frequency (25 mg every 3–4 hours) compared to tripelennamine (50–100 mg every 4–6 hours) .
  • Thenyldiamine, while safer for mild allergies, requires more frequent dosing (up to six times daily) due to weaker activity .

Toxicity and Safety :

  • Halogenation in this compound reduces metabolic degradation into toxic intermediates, a critical advantage over methapyrilene, which forms reactive metabolites linked to DNA damage .
  • Tripelennamine’s benzyl group contributes to higher sedation due to greater blood-brain barrier penetration .

Table 2: Metabolic and Analytical Comparisons

Parameter This compound Tripelennamine Methapyrilene
Primary Metabolite 5-Chlorothenyl derivative Demethylated benzyl 2-Thenyl sulfoxide
Detection Method HPLC-fluorescence HPLC-UV GC-MS (discontinued)
Half-life ~4 hours ~6 hours ~5 hours (historical)

Research and Clinical Implications

  • Historical Context : A 1949 clinical trial highlighted this compound’s superior efficacy over earlier antihistamines like diphenhydramine, with fewer reports of drowsiness .
  • Regulatory Lessons : Methapyrilene’s withdrawal underscores the importance of halogenation in improving safety profiles, as seen in this compound .
  • Modern Relevance: While largely replaced by non-sedating second-generation antihistamines, this compound remains a benchmark for structure-activity optimization in medicinal chemistry .

Biological Activity

Chlorothen citrate, also known as chloromethapyrilene citrate, is a compound that has been primarily used in the treatment of allergic conditions and respiratory disorders. Its biological activity encompasses antihistaminic properties, making it a valuable agent in managing symptoms associated with allergies and asthma. This article provides a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound belongs to the class of first-generation antihistamines. Its primary mechanism of action involves blocking the H1 histamine receptors, which helps alleviate symptoms such as itching, sneezing, and nasal congestion. The compound exhibits several pharmacological properties:

  • Antihistaminic Activity : this compound effectively reduces histamine-induced responses in various tissues, providing relief from allergic reactions.
  • Sedative Effects : Like many first-generation antihistamines, this compound may cause sedation due to its ability to cross the blood-brain barrier.
  • Bronchodilation : It has been noted for its bronchodilatory effects, making it beneficial in treating asthma and bronchitis .

The mechanism by which this compound exerts its effects is primarily through the antagonism of H1 receptors. By binding to these receptors, this compound inhibits the action of endogenous histamine, thereby reducing the physiological responses associated with allergic reactions. This blockade results in:

  • Decreased vascular permeability
  • Inhibition of smooth muscle contraction
  • Reduction in mucus secretion

Additionally, its sedative properties are attributed to central nervous system (CNS) penetration and subsequent receptor interactions within the brain .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound in clinical settings:

  • Efficacy in Allergic Rhinitis : A study demonstrated that this compound significantly reduced symptoms of allergic rhinitis compared to placebo. Patients reported improved nasal airflow and reduced sneezing episodes after administration .
  • Asthma Management : Research indicated that this compound could be beneficial as an adjunct therapy in asthma management. In a controlled trial involving asthmatic patients, those receiving this compound experienced fewer exacerbations compared to those on standard treatment alone .
  • Toxicological Evaluations : Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies focused on potential adverse effects and confirmed that at therapeutic doses, it exhibits a favorable safety margin .

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntihistaminicBlocks H1 receptors; reduces allergy symptoms
SedativeCauses CNS depression; may induce drowsiness
BronchodilationRelaxes bronchial smooth muscles; aids asthma
Toxicological SafetyFavorable safety profile at therapeutic doses

Q & A

Q. Table 1: Key Experimental Parameters

ParameterExample Values
SolventAnhydrous ethanol, 99.9% purity
Reaction Temperature25°C ± 1°C
Purity AssessmentHPLC (≥95% purity threshold)

Reference:

Advanced: How should researchers address contradictory data in this compound toxicity studies?

Methodological Answer:

  • Systematic Review : Aggregate data from multiple studies using PRISMA guidelines to identify bias or variability in experimental conditions .
  • Data Triangulation : Cross-validate findings via orthogonal assays (e.g., in vivo LD50 vs. in vitro cytotoxicity).
  • Protocol Harmonization : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature).

Q. Table 2: Steps to Resolve Data Discrepancies

StepAction
1Reassess original protocols for outliers
2Perform meta-analysis of dose-response
3Validate with independent assays (e.g., transcriptomics)

Reference:

Advanced: What methodologies integrate computational modeling with experimental data for this compound's mechanism of action?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina) and validate with surface plasmon resonance (SPR).
  • Kinetic Modeling : Develop rate equations for enzyme inhibition and compare to experimental kinetics.
  • Machine Learning : Train models on omics data to identify metabolic pathways affected by this compound.

Q. Table 3: Computational-Experimental Workflow

StageTool/Technique
Target PredictionSwissTargetPrediction
Binding ValidationSPR or ITC
Pathway AnalysisKEGG, Reactome

Reference:

Basic: How to conduct a comprehensive literature review on this compound's pharmacological applications?

Methodological Answer:

  • Search Strategy : Use Google Scholar operators (e.g., "this compound" AND ("pharmacokinetics" OR "metabolism")) .
  • Citation Tracking : Analyze "Cited by" links to identify seminal studies.
  • Quality Assessment : Evaluate studies for bias using tools like ROBIS (Risk of Bias in Systematic Reviews).

Q. Table 4: Literature Review Framework

ComponentExample Action
Keyword SelectionInclude synonyms (e.g., "citrate derivatives")
Database SearchPubMed, SciFinder, Web of Science
Inclusion CriteriaPeer-reviewed, >5 replicates

Reference:

Advanced: What strategies enable multi-omics integration in this compound's metabolic pathway analysis?

Methodological Answer:

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : Apply LC-MS to quantify metabolite shifts (e.g., TCA cycle intermediates).
  • Bioinformatics : Integrate datasets via tools like MetaboAnalyst or Pathway Commons.

Q. Table 5: Multi-Omics Integration Workflow

Omics LayerTool/Platform
TranscriptomicsDESeq2, edgeR
ProteomicsMaxQuant, Skyline
Network AnalysisCytoscape, STRING

Reference:

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Feasible Synthetic Routes

Reactant of Route 1
Chlorothen citrate
Reactant of Route 2
Chlorothen citrate

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